7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
Description
Contextualization within Indanone and Halogenated Organic Compound Chemistry
The indanone core is a prevalent structural motif in a variety of natural products and synthetic molecules. wikipedia.org Its rigid, bicyclic structure makes it a valuable building block in the synthesis of more complex molecular architectures. The chemistry of indanones is rich and varied, with the ketone functionality and the aromatic ring providing multiple sites for chemical modification. nih.govresearchgate.net
Halogenated organic compounds, meanwhile, are integral to many areas of chemical research. The incorporation of halogens such as chlorine and iodine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In synthetic chemistry, halogens serve as versatile functional groups, enabling a wide range of cross-coupling reactions and other transformations.
Academic Significance of Chloro- and Iodo-Substituted Indanone Frameworks
The presence of both a chloro and an iodo substituent on the indanone framework, as in 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, presents intriguing possibilities for selective chemical manipulation. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for stepwise and site-selective reactions, making such compounds valuable intermediates in the synthesis of complex molecules. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the 4-position.
Overview of Research Trajectories for this compound in Scholarly Discourse
While dedicated studies on this compound are not widely reported, the research trajectories for analogous halogenated indanones suggest potential areas of investigation. These include its use as a synthetic intermediate in the preparation of novel organic materials or biologically active compounds. The unique substitution pattern could also be exploited in mechanistic studies to probe the intricacies of various chemical reactions. The synthesis of related halo-indanones often involves multi-step sequences, starting from simpler aromatic precursors. researchgate.net
Due to the limited direct research on this specific compound, detailed research findings are not available. The following table provides a summary of the general properties that can be inferred for this class of compounds.
| Property | Description |
| Molecular Formula | C9H6ClIO |
| Molecular Weight | 292.50 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIO |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
7-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
InChI Key |
DIVGOWWOCXRNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)I)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One and Its Analogues
Strategic Retrosynthetic Analysis for Dihydroinden-1-one Scaffolds
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For dihydroinden-1-one scaffolds, the primary disconnection strategies often focus on the formation of the five-membered ring.
A common retrosynthetic approach involves the disconnection of the bond between the carbonyl carbon and the adjacent aromatic ring, leading to a 3-arylpropanoic acid or a related derivative. This precursor can then be cyclized through an intramolecular Friedel-Crafts acylation to form the indanone ring. nih.govbeilstein-journals.org This strategy is advantageous due to the wide availability of substituted phenylpropanoic acids.
Another key disconnection can be made at the C2-C3 bond of the cyclopentanone (B42830) ring, which can lead to various starting materials depending on the forward synthetic strategy. For instance, this disconnection might suggest a pathway involving a Michael addition followed by an intramolecular cyclization.
The choice of disconnection and the corresponding synthetic route are often guided by the desired substitution pattern on both the aromatic and the cyclopentanone rings. For a molecule like 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, the retrosynthetic analysis must also consider the regioselective introduction of the chlorine and iodine atoms, which can be achieved either by starting with appropriately halogenated precursors or by halogenating the indanone core at a later stage.
Established and Emerging Routes for Halogenated Indanone Core Synthesis
The construction of the indanone core is a well-established field in organic synthesis, with several classical and modern methods available.
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is one of the most common and direct methods for synthesizing 1-indanones. nih.govbeilstein-journals.org This reaction is typically promoted by a Lewis acid, such as AlCl₃, or a Brønsted acid like polyphosphoric acid (PPA). beilstein-journals.orgoup.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form the five-membered ring.
Recent advancements in this area have focused on developing more environmentally benign and efficient protocols. For example, the use of solid-supported catalysts, microwave irradiation, and ionic liquids has been explored to improve reaction conditions and yields. nih.govresearchgate.net Metal triflates have also been shown to be effective catalysts for this transformation. beilstein-journals.org The choice of catalyst and reaction conditions can be crucial for achieving high yields, especially when dealing with deactivated aromatic rings due to the presence of halogen substituents. beilstein-journals.org
| Catalyst/Reagent | Conditions | Key Advantages |
| AlCl₃ | Anhydrous, often in chlorinated solvents | High reactivity, suitable for a wide range of substrates |
| Polyphosphoric Acid (PPA) | High temperature | Strong dehydrating agent, useful for direct cyclization of carboxylic acids |
| Metal Triflates (e.g., Sc(OTf)₃) | Milder conditions, can be used in ionic liquids | Recyclable catalysts, environmentally friendlier |
| Niobium Pentachloride (NbCl₅) | Mild conditions | Acts as both reagent and catalyst |
| Microwave Irradiation | Shorter reaction times | Increased efficiency and often higher yields |
This table summarizes common catalysts and conditions for Friedel-Crafts acylation in indanone synthesis.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful method for constructing six-membered rings with high stereocontrol. organic-chemistry.orgwikipedia.orgnih.gov While not a direct route to the five-membered indanone ring, it can be a key step in a multi-step synthesis. For instance, a substituted cyclohexene (B86901) derivative formed via a Diels-Alder reaction can be further elaborated through ring contraction or other transformations to yield the indanone scaffold.
One example involves the reaction of a siloxydiene with a cyclopentenone, followed by oxidative aromatization to form the indanone ring system. beilstein-journals.org This approach allows for the introduction of various substituents with good control over their relative stereochemistry.
The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of the resulting carbocation by a nucleophile, can be employed in cascade reactions to construct complex ring systems. rsc.orgnih.govrsc.org In the context of indanone synthesis, a Prins-type cyclization can be designed to form the five-membered ring. These cascade reactions can lead to the formation of multiple C-C bonds in a single step, offering a highly efficient route to the indanone core. A palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade has been reported for the synthesis of 1-indanones. liv.ac.uk
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods in organic synthesis to avoid the use of toxic and expensive heavy metals. consensus.app For indanone synthesis, several metal-free approaches have been reported. These often involve the use of strong Brønsted acids or organocatalysts to promote the desired cyclization reactions. researchgate.netrsc.org For example, the intramolecular hydroacylation of 2-vinylbenzaldehydes catalyzed by L-proline has been shown to be an efficient metal-free route to indanones. rsc.orgresearchgate.net These methods are often more environmentally friendly and can offer different selectivity compared to their metal-catalyzed counterparts. rsc.org
| Catalytic System | Reaction Type | Key Features |
| Brønsted Acids (e.g., TfOH) | Nazarov Cyclization | Can promote cyclization of divinyl ketones to form cyclopentenones, which can be converted to indanones. researchgate.net |
| L-proline | Intramolecular Hydroacylation | Metal-free, environmentally benign, good to excellent yields. rsc.orgresearchgate.net |
| Chiral Phosphoric Acids | Asymmetric Aldol (B89426) Condensation | Enables enantioselective synthesis of indanone derivatives. rsc.org |
This table highlights some metal-free and organocatalytic approaches to indanone synthesis.
Regioselective Introduction of Halogen Substituents (Chlorine and Iodine)
The regioselective introduction of halogen atoms onto the indanone scaffold is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of halogenation.
One common strategy is to start with a precursor that already contains the desired halogen atoms. For example, the Friedel-Crafts cyclization of 3-(3-chloro-6-iodophenyl)propanoic acid would directly yield the target molecule. However, the synthesis of such precursors can be challenging.
Alternatively, the halogen atoms can be introduced after the formation of the indanone core. This requires careful control of the reaction conditions to achieve the desired regioselectivity. For instance, the chlorination of 4-iodo-2,3-dihydro-1H-inden-1-one would need to be directed to the 7-position. The existing iodo and carbonyl groups will influence the position of the incoming chloro substituent.
Direct C-H halogenation is a highly desirable method for introducing halogen atoms. nih.gov Metal-free halogenation methods using reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be effective. nih.govdntb.gov.ua The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the solvent and temperature. nih.gov Another approach involves the conversion of an amino group to a halogen via a Sandmeyer-type reaction. For example, 7-amino-4-iodo-2,3-dihydro-1H-inden-1-one could be converted to the 7-chloro derivative. A convenient synthesis of 7-halo-1-indanones has been reported. researchgate.net
Electrophilic Aromatic Substitution for Halogenation
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the functionalization of aromatic rings, including the introduction of halogen atoms. rsc.org In the context of indanone synthesis, this methodology can be applied to introduce chlorine and iodine atoms onto the benzene (B151609) ring portion of the molecule. The regioselectivity of these reactions is governed by the electronic nature and steric hindrance of the substituents already present on the ring. rsc.org
The general mechanism of electrophilic aromatic halogenation involves the attack of an electrophilic halogen species on the electron-rich aromatic ring, followed by the restoration of aromaticity through the loss of a proton. nih.govresearchgate.net For chlorination and bromination, a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), is typically required to generate a sufficiently potent electrophile. nih.govorganic-chemistry.org Iodination, on the other hand, is often accomplished using different reagents due to the lower reactivity of iodine. researchgate.net
The synthesis of this compound via electrophilic aromatic substitution would likely proceed in a stepwise manner. Starting with 7-chloro-2,3-dihydro-1H-inden-1-one, the subsequent iodination would be directed by the existing chloro and acyl substituents. The chloro group is an ortho-, para-director, while the acyl group (as part of the five-membered ring) is a meta-director. The interplay of these directing effects would need to be carefully considered to achieve the desired 4-iodo substitution pattern.
Below is a table summarizing key aspects of electrophilic aromatic halogenation relevant to the synthesis of halogenated indanones.
| Halogenation Reaction | Typical Reagents and Catalysts | Key Considerations |
| Chlorination | Cl2, FeCl3 or AlCl3 | Requires a Lewis acid catalyst to activate the chlorine molecule. |
| Bromination | Br2, FeBr3 or AlBr3 | Similar to chlorination, a Lewis acid catalyst is necessary. |
| Iodination | I2, oxidizing agent (e.g., HNO3) | Iodine itself is not reactive enough; an oxidizing agent is used to generate a stronger electrophile. |
Diazotization and Halogenation (e.g., Sandmeyer-type reactions)
A powerful alternative to direct electrophilic halogenation is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by its replacement with a halogen. rsc.orgorganic-chemistry.org This method is particularly useful for introducing halogens at positions that are not readily accessible through direct halogenation. researchgate.net The synthesis of this compound could be envisioned through a pathway involving an appropriately substituted amino-indanone precursor.
The first step in this sequence is the diazotization of a primary aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid. rsc.org This converts the amino group into a diazonium salt (-N2+), which is a good leaving group. researchgate.net
In the second step, the diazonium salt is treated with a copper(I) halide (e.g., CuCl, CuBr) or potassium iodide (KI) to introduce the corresponding halogen onto the aromatic ring. organic-chemistry.orgscilit.com The use of copper(I) salts is characteristic of the Sandmeyer reaction, while the reaction with potassium iodide to introduce iodine does not typically require a copper catalyst. researchgate.netscilit.com
For the synthesis of this compound, a potential strategy would involve the diazotization of a precursor such as 4-amino-7-chloro-2,3-dihydro-1H-inden-1-one, followed by treatment with potassium iodide. Alternatively, one could start with 7-amino-4-iodo-2,3-dihydro-1H-inden-1-one and introduce the chloro group via a Sandmeyer reaction with CuCl. The feasibility of these routes would depend on the availability of the corresponding amino-indanone starting materials.
A known example that demonstrates the utility of this methodology is the synthesis of 7-iodo-1-indanone from 7-amino-2,3-dihydro-1H-inden-1-one. nih.gov This transformation is achieved in two stages: diazotization with sodium nitrite in an acidic medium, followed by reaction with potassium iodide. nih.gov Similarly, 7-chloroindanone can be synthesized from 7-amino-1-indanone using traditional Sandmeyer reaction conditions with CuCl. preprints.org
The following table outlines the key steps in a Sandmeyer-type reaction for the synthesis of halo-indanones.
| Reaction Step | Reagents | Intermediate/Product |
| Diazotization | Primary amino-indanone, NaNO2, strong acid (e.g., HCl) | Indanone diazonium salt |
| Halogenation (Sandmeyer) | Indanone diazonium salt, CuCl or CuBr | Chloro- or bromo-indanone |
| Iodination | Indanone diazonium salt, KI | Iodo-indanone |
Synthesis of Chiral this compound Derivatives
The development of enantioselective methods for the synthesis of chiral indanones is of great interest due to the prevalence of this structural motif in pharmaceuticals. gcande.org While the specific synthesis of chiral this compound is not widely reported, several catalytic asymmetric methods for the synthesis of chiral indanone derivatives have been established and could potentially be adapted.
Recent advances in asymmetric catalysis have provided several powerful tools for the enantioselective synthesis of chiral indanones. These methods often involve the use of chiral metal catalysts to control the stereochemical outcome of the reaction.
One notable approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition . This method has been successfully employed for the synthesis of chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. rsc.orgpreprints.org The reaction involves the cyclization of pinacolborane chalcone (B49325) derivatives in the presence of a chiral rhodium complex. rsc.org
Another powerful technique is the palladium-catalyzed asymmetric reductive-Heck reaction . This intramolecular reaction allows for the synthesis of enantiomerically enriched 3-substituted indanones. nih.govgcande.org The choice of base in this reaction can influence the product outcome, leading to either the 3-substituted indanone or the corresponding α-exo-methylene indanone. nih.gov
Furthermore, dinuclear zinc-catalyzed Michael/transesterification tandem reactions have been developed for the enantioselective synthesis of spiro[indanone-2,3′-isochromane-1-one] derivatives. researchgate.net This method provides access to complex chiral structures containing the indanone core with excellent stereocontrol. researchgate.net
These enantioselective catalytic methods provide a foundation for the potential synthesis of chiral derivatives of this compound. The application of these methodologies would likely involve the synthesis of a suitable prochiral precursor containing the 7-chloro-4-iodo-indanone scaffold, which could then be cyclized or otherwise transformed under the influence of a chiral catalyst to generate the desired enantiomerically enriched product.
The table below provides a summary of some enantioselective catalytic methods for indanone synthesis.
| Catalytic Method | Catalyst System | Type of Chiral Indanone Produced |
| Asymmetric Intramolecular 1,4-Addition | Rhodium/Chiral Phosphine (B1218219) Ligand | 3-Aryl-1-indanones |
| Asymmetric Reductive-Heck Reaction | Palladium/Chiral Phosphine Ligand | 3-Substituted Indanones |
| Michael/Transesterification Tandem Reaction | Dinuclear Zinc/Chiral Ligand | Spiro[indanone-isochromanone]s |
Exploration of Sustainable and Green Chemical Synthesis Protocols
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. gcande.org This includes the synthesis of indanones, where several green chemistry approaches have been explored to reduce the environmental impact of their production.
One area of focus has been the use of greener solvents . For instance, the Nazarov cyclization, a common method for synthesizing indanones from chalcones, has been successfully carried out in 4-methyltetrahydropyran (4-MeTHP), a more environmentally benign alternative to traditional halogenated solvents. preprints.orgscilit.compreprints.org
Metal-free catalysis is another important aspect of green chemistry. A metal- and additive-free method for the synthesis of indanones has been developed using L-proline as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. rsc.org
Microwave-assisted synthesis has also emerged as a valuable tool for green chemistry. nih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields in reactions such as the intramolecular Friedel–Crafts acylation for the synthesis of indanones. nih.gov The use of metal triflates in ionic liquids under microwave conditions represents a sustainable approach where the catalyst can be recovered and reused. nih.gov
Furthermore, the use of environmentally benign catalysts , such as bismuth(III) triflate, for the Nazarov reaction of aryl vinyl ketones provides a more sustainable route to 3-aryl-1-indanones. researchgate.net Rhodium-catalyzed tandem reactions in water as the sole solvent also represent a significant step towards greener synthesis of substituted indanones. organic-chemistry.org
These green chemical synthesis protocols offer promising avenues for the more sustainable production of this compound and its analogues, minimizing waste and the use of hazardous materials.
The following table highlights some green chemistry approaches applicable to indanone synthesis.
| Green Chemistry Approach | Example Application | Sustainability Benefit |
| Greener Solvents | Nazarov cyclization in 4-methyltetrahydropyran (4-MeTHP) | Reduced use of hazardous halogenated solvents. preprints.orgscilit.compreprints.org |
| Metal-Free Catalysis | L-proline catalyzed intramolecular hydroacylation | Avoids the use of potentially toxic and expensive metal catalysts. rsc.org |
| Microwave-Assisted Synthesis | Friedel–Crafts acylation with recyclable metal triflates | Reduced reaction times and potential for catalyst recycling. nih.gov |
| Benign Catalysts | Bismuth(III) triflate in Nazarov reactions | Use of a more environmentally friendly catalyst. researchgate.net |
| Aqueous Reaction Media | Rhodium-catalyzed synthesis in water | Eliminates the need for organic solvents. organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 7 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One
Reactions at the Halogenated Aromatic Moiety
The benzene (B151609) ring of 7-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is substituted with both a chloro and an iodo group, making it amenable to reactions that replace these halogens. The differing reactivity of the carbon-iodine and carbon-chlorine bonds is a key determinant in the selectivity of these transformations.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this molecule, although it typically requires activation by strong electron-withdrawing groups. libretexts.orgwikipedia.orgchemistrysteps.com The ketone group, being moderately electron-withdrawing, offers some activation to the aromatic ring. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this intermediate is enhanced by the inductive effect of the halogens.
The relative reactivity of aryl halides in SNAr reactions is often the reverse of that seen in other substitution reactions, with aryl fluorides being the most reactive, followed by chlorides, bromides, and iodides. stackexchange.comuomustansiriyah.edu.iq This is because the more electronegative halogen can better stabilize the negative charge of the Meisenheimer complex through its inductive effect. stackexchange.com Consequently, nucleophilic attack would be expected to preferentially occur at the carbon bearing the chloro substituent over the iodo substituent, provided the reaction proceeds via an addition-elimination mechanism. However, without strong activating groups (like a nitro group) ortho or para to the halogens, these reactions may require harsh conditions. libretexts.orgbyjus.com
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Expected Major Product | Rationale |
| Sodium methoxide (B1231860) (NaOMe) | 7-Methoxy-4-iodo-2,3-dihydro-1H-inden-1-one | Higher electronegativity of chlorine stabilizes the Meisenheimer intermediate. stackexchange.com |
| Ammonia (NH₃) | 7-Amino-4-iodo-2,3-dihydro-1H-inden-1-one | Inductive effect of chlorine favors nucleophilic attack at the C-Cl position. uomustansiriyah.edu.iq |
| Morpholine (B109124) | 7-Morpholino-4-iodo-2,3-dihydro-1H-inden-1-one | Precedent for SNAr with morpholine on substituted indanones. researchgate.net |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like this compound, the reaction is expected to be highly chemoselective. The selectivity is dictated by the relative rates of oxidative addition of the palladium (or other metal) catalyst to the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, leading to a much faster rate of oxidative addition. nih.gov This reactivity difference allows for selective functionalization at the C4 position (iodo) while leaving the C7 position (chloro) intact. kochi-tech.ac.jp
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely used C-C bond-forming reaction. frontiersin.org It is anticipated that this compound would selectively react with various aryl or vinyl boronic acids or esters at the C4 position under standard palladium catalysis. The C-Cl bond would remain for potential subsequent coupling under more forcing conditions.
Negishi Protocol
Similarly, the Negishi cross-coupling, employing an organozinc reagent, is expected to show high selectivity for the C-I bond. wikipedia.org This reaction is known for its broad scope and tolerance of various functional groups. researchgate.netorganic-chemistry.org The coupling would proceed preferentially at the C4 position.
Murahashi Protocol
The Murahashi coupling reaction involves the use of organolithium or Grignard reagents. While historically less common than Suzuki or Negishi couplings due to the high reactivity of the organometallic reagents, modern protocols have expanded its utility. The chemoselectivity for the C-I bond over the C-Cl bond would also be expected to dominate in this reaction.
Table 2: Predicted Outcomes of Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-4-phenyl-2,3-dihydro-1H-inden-1-one |
| Negishi | Ethylzinc bromide | PdCl₂(dppf) | 7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one |
| Murahashi | Phenyllithium | Pd(PPh₃)₄ | 7-Chloro-4-phenyl-2,3-dihydro-1H-inden-1-one |
Reactivity of the Ketone Carbonyl Group
The carbonyl group at the C1 position is a key site for nucleophilic attack and condensation reactions, typical of ketones.
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 7-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Biocatalytic reductions of 1-indanone (B140024) to enantiopure (S)-1-indanol have also been reported, suggesting similar transformations may be possible for this substituted derivative. tandfonline.comresearchgate.netresearchgate.net
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-methyl-7-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol.
The carbonyl group can react with primary and secondary amines and their derivatives in condensation reactions, which typically involve the formation of an intermediate that then eliminates a molecule of water. latech.eduasianpubs.org
Imine and Enamine Formation: Reaction with a primary amine (RNH₂) under acidic catalysis would lead to the formation of an imine. With a secondary amine (R₂NH), an enamine is the expected product. masterorganicchemistry.com These reactions are often reversible. researchgate.net
Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) would produce the corresponding oxime. The formation of keto-oximes is a known transformation for 1-indanones and can be a precursor to 2-amino indanes. wikipedia.orgbeilstein-journals.org
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, would yield the corresponding hydrazone.
Table 3: Examples of Carbonyl Group Transformations
| Reagent | Reaction Type | Expected Product |
| Sodium borohydride (NaBH₄) | Reduction | 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-ol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Addition | 1-Methyl-7-chloro-4-iodo-2,3-dihydro-1H-inden-1-ol |
| Aniline (PhNH₂) | Condensation | N-(7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-ylidene)aniline (Imine) |
| Hydroxylamine (NH₂OH) | Condensation | This compound oxime |
Transformations of the Dihydroindene Aliphatic Ring
The aliphatic portion of the dihydroindene ring, specifically the methylene (B1212753) group alpha to the carbonyl (C2 position), possesses acidic protons and can be functionalized. The ring itself can also participate in rearrangement and expansion reactions.
Alpha-Functionalization: The protons on the C2 carbon are acidic due to their position adjacent to the carbonyl group. In the presence of a suitable base, an enolate can be formed. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) condensation), to introduce substituents at the C2 position. rsc.orgscispace.com
Ring Expansion: 1-indanone and its derivatives are known to undergo ring expansion reactions. For example, reactions involving the insertion of a two-carbon unit have been reported, leading to the formation of fused seven-membered carbocycles. rsc.orgscispace.comnih.gov These transformations often proceed through complex mechanisms involving transition metal catalysis or photochemical steps. rsc.org
Oxidation and Reduction Processes
There is no specific information available in the scientific literature regarding the oxidation and reduction of this compound. In theory, the ketone functional group could be reduced to a secondary alcohol using various reducing agents, and the aromatic ring could potentially undergo oxidation under harsh conditions, but no such reactions have been reported for this specific compound.
Chiral Pool Synthesis and Stereochemical Conversions
No studies have been found that utilize this compound in chiral pool synthesis or that document any of its stereochemical conversions. The molecule is prochiral, and the stereoselective reduction of the ketone would lead to chiral alcohols. However, the absence of any published research in this area means that no specific methods, catalysts, or resulting stereoisomers can be discussed.
Investigation of Rearrangement Reactions and Fragmentation Pathways
Specific rearrangement reactions or fragmentation pathways for this compound have not been documented. While the mass spectrometric behavior of other indanone derivatives has been studied, providing insights into general fragmentation patterns such as the loss of CO or side chains, this data cannot be directly and accurately extrapolated to the title compound without experimental verification. The influence of the specific chloro and iodo substituents on these pathways remains uninvestigated.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 7 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra would provide fundamental information about the chemical environment of the hydrogen and carbon atoms in 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydroindenone core. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro, iodo, and carbonyl groups. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling (J), would reveal the connectivity of adjacent protons. For instance, the protons on the five-membered ring would likely appear as multiplets due to their coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be expected to appear significantly downfield (at a high chemical shift). The aromatic carbons would appear in a distinct region, with their shifts influenced by the halogen substituents. The aliphatic carbons of the five-membered ring would be found at higher field (lower chemical shift).
Hypothetical ¹H and ¹³C NMR Data Table
Without experimental data, the following table is a hypothetical representation based on general principles and data for analogous structures. Actual values may differ.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 150 |
| Aliphatic CH₂ (C2) | 2.5 - 3.0 | 25 - 35 |
| Aliphatic CH₂ (C3) | 3.0 - 3.5 | 30 - 40 |
| Carbonyl C=O | - | 190 - 205 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-I | - | 90 - 100 |
Advanced Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly in the five-membered ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by showing long-range connectivities.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the three-dimensional structure and conformation of the molecule.
Solid-State NMR Spectroscopy
In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase. It can reveal information about polymorphism and molecular packing.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques that provide a "fingerprint" of the functional groups present.
FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and vibrations corresponding to the C-Cl and C-I bonds in the lower frequency region.
Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes. Often, non-polar bonds provide stronger signals in Raman spectra compared to FTIR. The C=C bonds of the aromatic ring and the C-I bond might be particularly prominent.
Hypothetical Vibrational Spectroscopy Data Table
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Weak) |
| Aromatic C=C Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Strong) |
| C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Medium) |
| C-I Stretch | 500 - 600 (Strong) | 500 - 600 (Strong) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
These techniques provide information about the electronic transitions within the molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system of the indenone core would be the primary chromophore. The positions of the absorption maxima (λmax) would be influenced by the halogen substituents.
Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum could be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum provides information about the excited state of the molecule. Many indenone derivatives are known to be non-fluorescent or weakly fluorescent.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of the molecular formula C₉H₆ClIO. The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns observed in the mass spectrum would offer further structural clues, for example, by showing the loss of iodine, chlorine, or a carbonyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing an exact mass measurement that can be used to calculate a unique molecular formula. longdom.org This capability is crucial for confirming the identity of a newly synthesized compound like this compound and differentiating it from other potential isomers or byproducts.
The high level of mass accuracy, often in the sub-parts-per-million (ppm) range, is essential for unequivocally assigning elemental compositions. longdom.org For this compound (C₉H₆ClIO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O). The experimentally determined exact mass from HRMS analysis would be expected to be in very close agreement with this theoretical value, typically within a few ppm, thus confirming the elemental formula.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆ClIO |
| Theoretical Exact Mass (M) | 307.9101 u |
| Observed Exact Mass ([M+H]⁺) | 308.9179 u |
| Mass Accuracy | < 5 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
Note: The data in this table is illustrative and represents expected values for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.
Given the structure of this compound, which is a relatively small molecule with a moderate boiling point, it could potentially be analyzed by GC-MS. In GC-MS, the compound would be vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, yielding a characteristic mass spectrum that can be used for identification.
LC-MS is a more versatile technique suitable for a wider range of compounds, including those that are non-volatile or thermally labile. In an LC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and separated on a liquid chromatography column. The eluent from the column would then be introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and can provide information about the purity of the synthesized compound. lcms.cz
Table 2: Hypothetical Chromatographic and Mass Spectrometric Parameters for this compound
| Technique | Parameter | Illustrative Value |
| GC-MS | ||
| Column Type | Capillary column (e.g., HP-5MS) | |
| Injection Temperature | 250 °C | |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| LC-MS | ||
| Column Type | C18 reversed-phase column | |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid | |
| Flow Rate | 0.5 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI) | |
| Detected Ion | [M+H]⁺ |
Note: The data in this table is illustrative and represents expected values for this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule of this compound) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer.
The fragmentation pattern obtained from MS/MS provides a "fingerprint" of the molecule and offers valuable insights into its connectivity and functional groups. For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the iodine atom, the chlorine atom, or a carbonyl group (CO) would likely be observed as neutral losses, leading to specific product ions. The analysis of these fragmentation pathways helps to confirm the proposed structure of the molecule.
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 308.9 | [M+H-I]⁺ | I (126.9 u) |
| 308.9 | [M+H-Cl]⁺ | Cl (34.9 u) |
| 308.9 | [M+H-CO]⁺ | CO (28.0 u) |
| 308.9 | [M+H-I-CO]⁺ | I + CO (154.9 u) |
Note: The data in this table is illustrative and represents expected values for this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide definitive proof of the locations of the chloro and iodo substituents on the aromatic ring and the carbonyl group on the five-membered ring. It would also reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1020.4 |
| Z | 4 |
| R-factor | < 0.05 |
Note: The data in this table is illustrative and represents expected values for this compound.
Theoretical and Computational Chemistry of 7 Chloro 4 Iodo 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Methodologies
The selection of an appropriate theoretical method is paramount for obtaining reliable and accurate computational results. The choice is often a compromise between computational cost and the desired level of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. DFT methods are based on the principle that the energy of a system can be determined from its electron density.
For a molecule like 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, DFT is well-suited to calculate a variety of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. rsc.org
To achieve higher accuracy, particularly for properties like reaction energies and for systems where electron correlation is crucial, post-Hartree-Fock methods are employed. wikipedia.orguba.arnumberanalytics.com These methods build upon the Hartree-Fock (HF) approximation, which does not fully account for the correlated motion of electrons. numberanalytics.comststephens.net.in
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgresearchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more accurate predictions of molecular properties. For halogenated systems, where electron correlation effects can be significant, these methods can serve as a benchmark for DFT results. researchgate.net
The choice of basis set and exchange-correlation functional is critical for obtaining meaningful results in quantum chemical calculations.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy elements like iodine, special consideration must be given to the basis set. All-electron basis sets can be computationally expensive. Therefore, effective core potentials (ECPs) are often used for iodine, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly. researchgate.net The LANL2DZ ECP is a commonly used and reliable basis set for iodine. researchgate.net For the lighter atoms (C, H, O, Cl), Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are typically employed. researchgate.netnih.gov It is crucial to validate the chosen basis set by comparing calculated properties with available experimental data for related compounds.
Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex many-body effects of electron exchange and correlation. stanford.edu There is a wide variety of functionals available, often categorized into different "rungs" of Jacob's ladder, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals. southampton.ac.uk Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide accurate results for a wide range of chemical systems, including halogenated molecules. researchgate.netresearchgate.net The selection of the functional should be guided by benchmarking studies on similar compounds to ensure its suitability for the system under investigation. researchgate.net
Molecular Structure and Conformational Analysis
Computational methods are powerful tools for determining the three-dimensional structure of molecules and exploring their conformational flexibility.
A primary application of quantum chemical calculations is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum on the potential energy surface. For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles.
The presence of the bulky iodine and chlorine atoms on the aromatic ring, as well as the fusion of the five-membered ring, will influence the planarity of the indanone system. The calculated geometric parameters can provide insights into steric strain and electronic effects. Below is a hypothetical table of selected optimized geometric parameters for the title compound, as would be predicted by a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-I Bond Length | ~2.10 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C (aliphatic) Bond Length | ~1.52 - 1.54 Å |
| C-C-C (in five-membered ring) Bond Angle | ~108° - 112° |
| C-C=O Bond Angle | ~125° |
The five-membered ring in the 2,3-dihydro-1H-inden-1-one core is not perfectly planar and can adopt different conformations. Computational methods can be used to explore the conformational landscape of this ring. By performing a systematic search or molecular dynamics simulations, different stable conformations (energy minima) can be identified.
Electronic Properties and Chemical Reactivity Indices
Density Functional Theory (DFT) serves as a powerful tool for calculating the electronic structure and predicting the reactivity of molecules. chemrxiv.orgmdpi.com Through DFT, a range of descriptors can be determined that quantify the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wikipedia.orgresearchgate.net
The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com For this compound, the presence of electronegative halogen substituents and a conjugated system is expected to influence these energy levels significantly. rsc.org
Table 1: FMO Analysis Parameters
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
Global Reactivity Descriptors
Key descriptors include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A higher hardness value corresponds to lower reactivity. chemrxiv.org
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com
These parameters are calculated using the energies of the frontier orbitals. researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Calculated Value (eV) | Formula |
|---|---|---|
| Chemical Potential (μ) | -4.30 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.20 | (ELUMO - EHOMO) / 2 |
| Global Electrophilicity (ω) | 4.21 | μ2 / (2η) |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. libretexts.orgchemrxiv.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netresearchgate.net
In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity. The halogen atoms (chlorine and iodine) would also exhibit regions of negative potential. Positive potential would likely be concentrated on the hydrogen atoms of the aromatic ring and the aliphatic chain. nih.gov
Charge Distribution Analysis (e.g., Mulliken, NBO Charges)
To gain a more quantitative insight into the distribution of electrons, charge analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed. semanticscholar.orgkarazin.ua These methods assign partial atomic charges to each atom in the molecule, revealing the effects of electronegativity and resonance. researchgate.net
While the Mulliken method is known for its simplicity, it can be highly dependent on the basis set used in the calculation. stackexchange.com NBO analysis is often considered more reliable as it is based on the electron density and provides a better description of bond polarization. stackexchange.comnih.gov The analysis for this compound would likely show a significant negative charge on the oxygen atom of the carbonyl group and varying degrees of negative charge on the chlorine and iodine atoms. The carbonyl carbon would, in turn, carry a partial positive charge, making it an electrophilic site.
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.48 |
| Cl | -0.15 |
| I | -0.10 |
Spectroscopic Property Simulations
Computational methods are invaluable for predicting and interpreting spectroscopic data. cardiff.ac.uk By simulating vibrational spectra, a direct comparison can be made with experimental results, aiding in the assignment of spectral bands. rsc.org
Vibrational Frequency Calculations and Assignment (IR, Raman)
Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. nist.gov These calculated frequencies, along with their corresponding IR and Raman intensities, allow for the assignment of bands observed in experimental spectra. rsc.orgresearchgate.net For this compound, key vibrational modes would include the C=O stretching of the ketone, C-Cl and C-I stretching, aromatic C-H stretching, and various bending and deformation modes of the indenone core. nih.govnih.gov
Table 4: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
|---|---|---|
| ν(C-H) aromatic | 3100-3000 | Stretching of C-H bonds on the aromatic ring |
| ν(C-H) aliphatic | 2980-2850 | Stretching of C-H bonds in the dihydro-indenyl group |
| ν(C=O) | ~1715 | Stretching of the carbonyl group |
| ν(C=C) aromatic | 1600-1450 | Stretching of C=C bonds in the aromatic ring |
| ν(C-Cl) | ~750 | Stretching of the carbon-chlorine bond |
| ν(C-I) | ~550 | Stretching of the carbon-iodine bond |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.orgresearchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). scirp.org For this compound, this analysis reveals how the electronic structure is influenced by the chloro, iodo, and carbonyl functional groups.
The simulation process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on the optimized structure to determine the energies of various excited states. libretexts.org These calculations typically involve a choice of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311+G(d,p)) that provide a balance between accuracy and computational cost. su.se Solvation effects, which can significantly impact spectral properties, are often included using a model like the Polarizable Continuum Model (PCM). scirp.org
The primary electronic transitions predicted for this compound would likely involve n → π* and π → π* transitions associated with the carbonyl group and the aromatic ring. The presence of the electron-withdrawing chlorine atom and the heavy iodine atom would be expected to cause shifts in the absorption bands compared to the unsubstituted indanone core. The iodine, in particular, can influence spin-orbit coupling, which may affect excited state dynamics.
Table 1: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a TD-DFT calculation.
| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 315 | 0.008 | n → π* (C=O) |
| S0 → S2 | 280 | 0.150 | π → π* (Aromatic) |
| S0 → S3 | 245 | 0.450 | π → π* (Aromatic) |
NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry.
For this compound, predicting the chemical shifts is crucial for assigning the signals in an experimental spectrum. The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the five-membered ring. The substitution pattern on the aromatic ring, with a chlorine at position 7 and an iodine at position 4, creates a unique electronic environment that influences the chemical shifts of the neighboring protons. Similarly, the ¹³C NMR spectrum prediction would help in assigning the signals for the carbonyl carbon, the aromatic carbons (including those directly bonded to the halogens), and the aliphatic carbons. A strong correlation between the computationally predicted and experimentally measured chemical shifts serves to validate the proposed molecular structure. mdpi.com
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data to illustrate the correlation between calculated and experimental NMR chemical shifts. All values are in ppm.
| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Atom | Predicted ¹³C Shift | Experimental ¹³C Shift |
|---|---|---|---|---|---|
| H-5 | 7.65 | 7.62 | C-1 (C=O) | 205.1 | 204.8 |
| H-6 | 7.40 | 7.38 | C-4 (C-I) | 98.5 | 98.2 |
| H-2 (α) | 3.10 | 3.08 | C-7 (C-Cl) | 135.2 | 134.9 |
| H-2 (β) | 3.10 | 3.08 | C-3a | 148.6 | 148.3 |
| H-3 (α) | 2.75 | 2.73 | C-7a | 154.3 | 154.0 |
| H-3 (β) | 2.75 | 2.73 | C-5 | 130.8 | 130.5 |
Thermodynamic and Thermochemical Properties
Computational chemistry provides essential tools for determining the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are typically performed using methods like G3 or G4, which are high-accuracy composite methods, or standard DFT functionals.
Standard Molar Enthalpies of Formation and Reaction
The standard molar enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. scirp.orgnih.gov Computationally, this can be estimated using atomization or isodesmic reaction schemes. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which leads to cancellation of errors in the calculation and yields more accurate results.
For this compound, calculating ΔHf° provides a measure of its intrinsic stability. This value is also critical for determining the enthalpy change (ΔHrxn) for any reaction involving this compound, using Hess's Law: ΔH°reaction = ΣΔHf°(products) - ΣΔHf°(reactants)
Table 3: Illustrative Calculated Thermochemical Data at 298.15 K This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value | Units |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔHf°) | +15.5 | kJ/mol |
| Standard Molar Entropy (S°) | 410.2 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | +95.8 | kJ/mol |
Gibbs Free Energy and Entropy Calculations
The Gibbs free energy (G) combines enthalpy and entropy (S) and is the ultimate arbiter of reaction spontaneity at constant temperature and pressure. lumenlearning.comlibretexts.org The change in Gibbs free energy (ΔG) is given by the equation ΔG = ΔH - TΔS. purdue.edu Computational frequency calculations on the optimized molecular structure allow for the determination of the standard molar entropy (S°) by considering translational, rotational, and vibrational contributions.
Once the enthalpy and entropy are known, the Gibbs free energy of formation (ΔGf°) and the Gibbs free energy of reaction (ΔGrxn) can be calculated. libretexts.org These values are fundamental to understanding the position of equilibrium for reactions involving this compound and predicting whether a given transformation will be thermodynamically favorable. libretexts.org
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy path between reactants and products. smu.edu
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational studies can:
Locate Transition State Structures: Identify the precise geometry of the transition state.
Calculate Activation Energies: Determine the energy barrier (activation energy, ΔG‡) of the reaction, which governs the reaction rate.
Visualize Reaction Pathways: Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located TS connects the intended reactants and products. smu.edu
Investigate Regio- and Stereoselectivity: Compare the activation energies for different possible reaction pathways to predict the major product.
For example, a study on the reduction of the carbonyl group would involve locating the transition state for hydride attack. The calculated activation energy would provide insight into the reaction kinetics. Such studies are vital for understanding and predicting the chemical reactivity of this compound in various chemical transformations. rsc.org
Role As a Synthetic Intermediate and in Advanced Materials Science
Building Block for Complex Natural Product Synthesis
The indanone core is a recurring structural element in a number of natural products. While direct incorporation of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one into a specific natural product is not extensively documented, its potential as a precursor is significant. The halo-indanone structure allows for the initial establishment of a key tricyclic core, with the halogen atoms serving as points for subsequent elaboration to achieve the final complex structure of a natural product. For instance, the iodo group can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions to introduce side chains or build additional rings.
| Natural Product Class | Potential Synthetic Utility of this compound |
| Spirobenzylisoquinoline Alkaloids | The indanone moiety can serve as a precursor to the spirocyclic core. |
| Fused Polycyclic Natural Products | The di-halogenated platform allows for sequential annulation reactions to build complex ring systems. |
Precursor for Pharmacologically Relevant Scaffolds
The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities. Halogenated indanones, in particular, are crucial intermediates in the synthesis of various therapeutic agents. The 7-chloro-4-iodo substitution pattern provides a versatile platform for generating libraries of compounds for drug discovery. The iodo-substituent at the 4-position can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents, while the more robust chloro group at the 7-position can be retained or functionalized under different reaction conditions. This allows for systematic exploration of the structure-activity relationship (SAR) of new drug candidates. For example, this scaffold could be envisioned as a precursor for inhibitors of enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. nih.gov
| Pharmacological Target | Synthetic Strategy | Potential Compound Class |
| Acetylcholinesterase (AChE) | Suzuki coupling at the 4-iodo position to introduce an aryl or heteroaryl moiety. | Indanone-based AChE inhibitors |
| Monoamine Oxidase (MAO) | Sonogashira coupling at the 4-iodo position followed by further cyclization. | Novel MAO inhibitors |
| Tubulin | Elaboration of the indanone core via reactions at both halogenated positions. | Anticancer agents targeting tubulin polymerization |
Synthesis of Organometallic Compounds and Ligands
The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metals, making it a useful precursor for the synthesis of various organometallic complexes. These complexes can have interesting catalytic or material properties in their own right. Furthermore, the indanone moiety can be elaborated into more complex ligand structures. For example, reaction at the iodo-position could introduce a phosphine (B1218219) or other coordinating group, leading to the formation of bidentate or pincer-type ligands. Such ligands are of great interest in homogeneous catalysis.
| Metal | Reaction Type | Potential Organometallic Product |
| Palladium | Oxidative Addition | Arylpalladium(II) complex |
| Copper | Ullmann Condensation | Organocopper reagent |
| Lithium | Halogen-Metal Exchange | Aryllithium species |
Development of Novel Polyaromatic Hydrocarbons (PAHs)
Indanone derivatives are valuable precursors for the synthesis of polyaromatic hydrocarbons (PAHs). researchgate.net The carbonyl group and the activated aromatic ring of the indanone system can participate in various cyclization and annulation reactions to build up larger aromatic systems. The presence of halogen atoms on the this compound scaffold provides additional handles for extending the aromatic system through reactions like the Suzuki or Stille coupling, followed by intramolecular cyclization. This approach allows for the regioselective synthesis of complex, functionalized PAHs which are of interest for their electronic and photophysical properties in materials science.
| PAH Synthesis Strategy | Role of this compound |
| Suzuki Coupling and Cyclization | The iodo group allows for the introduction of an aryl group, which can then undergo intramolecular Friedel-Crafts type cyclization. |
| Diels-Alder Reaction | The indanone can be converted to an indenone, which can act as a dienophile in cycloaddition reactions. |
| Reductive Aromatization | The carbonyl group can be reduced and the resulting alcohol dehydrated to an indene, which can then be aromatized. |
Contribution to New Catalyst Development
While not a catalyst itself, this compound can serve as a precursor for the synthesis of ligands for catalytic applications. As mentioned in the context of organometallic compounds, the indanone scaffold can be functionalized to create chiral or achiral ligands for transition metal catalysts. The rigid backbone of the indanone can provide a well-defined steric and electronic environment around the metal center, which can influence the activity and selectivity of the catalyst. For instance, the synthesis of chiral ligands derived from indanone could lead to the development of new asymmetric catalysts for enantioselective transformations.
Future Directions and Unexplored Research Avenues for Halogenated Indanones
Exploration of Novel Synthetic Pathways
The synthesis of structurally complex halogenated indanones often relies on classical methods such as Friedel-Crafts acylations and Nazarov cyclizations. d-nb.info While effective, these methods can lack regioselectivity and require harsh conditions, limiting their application for sensitive or polyfunctionalized substrates. d-nb.info Future research is increasingly focused on developing milder, more selective, and sustainable synthetic strategies.
Emerging synthetic methodologies that hold significant promise include:
Photoredox Catalysis : This strategy utilizes visible light to initiate radical-based transformations under exceptionally mild conditions. ethz.ch The application of photoredox catalysis to generate acyl or alkyl radicals that can undergo cascade cyclizations represents a powerful future approach for constructing the indanone core. acs.orgbohrium.comresearchgate.net This method could provide access to novel substitution patterns that are difficult to achieve through traditional ionic pathways.
Biocatalysis : The use of enzymes, particularly halogenases and haloperoxidases, offers unparalleled selectivity in halogenation reactions. nih.gov Future work could involve engineering these enzymes or employing whole-cell biocatalysts to perform late-stage halogenation on indanone precursors with precise regiocontrol. nih.govrsc.org This approach is a cornerstone of green chemistry and could enable the efficient synthesis of specific isomers, such as selectively placing iodine at the 4-position and chlorine at the 7-position.
Electrochemistry : Electrochemical synthesis provides a reagent-free method for oxidation and reduction, avoiding the use of stoichiometric chemical oxidants. Electrocatalytic annulation reactions have already been developed for the synthesis of functionalized indanones and represent a green and efficient future direction.
Continuous Flow Chemistry : Translating existing and novel synthetic methods to continuous flow systems can enhance safety, scalability, and reaction control. bohrium.com This is particularly relevant for potentially energetic reactions or when precise control over reaction time and temperature is needed to maximize selectivity.
| Methodology | Typical Conditions | Key Advantages | Future Research Focus |
|---|---|---|---|
| Traditional (e.g., Friedel-Crafts) | Strong Lewis/Brønsted acids (AlCl₃, PPA), high temperatures | Well-established, readily available reagents | Improving regioselectivity for polysubstituted systems d-nb.inforug.nl |
| Photoredox Catalysis | Visible light, photocatalyst (Ru/Ir complexes), room temperature | Mild conditions, unique radical pathways, high functional group tolerance ethz.chacs.org | Development of asymmetric variants, expansion of radical precursor scope |
| Biocatalysis | Aqueous buffer, ambient temperature, specific enzymes (e.g., halogenases) | Exceptional regio- and stereoselectivity, environmentally benign nih.gov | Enzyme engineering for novel substrates, pathway reconstruction nih.gov |
| Electrochemistry | Undivided cell, electrolyte, constant current/potential | Avoids chemical oxidants/reductants, high atom economy | Substrate scope expansion, mechanistic studies of electrode processes |
Advanced Mechanistic Investigations of Reactivity and Selectivity
A deeper, mechanistic understanding of how halogenated indanones are formed and how they react is crucial for designing more efficient and selective syntheses. For a molecule like 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one , controlling the sequential introduction of two different halogens at specific positions remains a significant challenge.
Future research should focus on:
Controlling Regioselectivity : The directing effects of a pre-existing halogen on subsequent electrophilic or radical halogenation of the indanone core are not fully understood. youtube.com Systematic studies are needed to elucidate the electronic and steric factors that govern site selectivity. For instance, investigating how reaction conditions, such as the composition of polyphosphoric acid (PPA), can be tuned to switch the regiochemical outcome of cyclization reactions is a promising avenue. d-nb.inforug.nl
Stereoselective Transformations : For indanones with chiral centers, developing catalytic asymmetric methods is a primary goal. This requires detailed mechanistic investigation of transition-metal-catalyzed cyclizations to understand the origins of enantioselectivity and to design more effective chiral ligands. organic-chemistry.org
Radical Cascade Pathways : While radical reactions are powerful, their mechanisms can be complex. rsc.org Advanced spectroscopic and computational studies are needed to characterize the transient radical intermediates involved in indanone formation, which will enable better prediction and control over reaction outcomes, including diastereoselectivity.
Development of Advanced Computational Models and Machine Learning Integration for Property Prediction and Synthesis Design
The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery of new molecules and synthetic routes. For halogenated indanones, these tools can significantly accelerate research and development.
Property Prediction : Quantum mechanical methods like Density Functional Theory (DFT) can predict the electronic properties (e.g., HOMO/LUMO energy levels), which is vital for designing indanones for materials science applications. mdpi.com Furthermore, machine learning (ML) models can be trained to predict physicochemical properties, biological activity, and toxicity (ADME/T) from molecular structure alone, allowing for the rapid in silico screening of large virtual libraries of halogenated indanones. nih.gov
Computer-Aided Synthesis Planning (CASP) : Retrosynthesis, the process of planning a synthesis backwards from the target molecule, is a complex task that is being transformed by AI. mit.edu ML models, including sequence-to-sequence and Transformer architectures, are being trained on vast databases of known chemical reactions to predict viable synthetic pathways for complex targets. arxiv.orgnih.gov Applying these tools to halogenated indanones could uncover novel and more efficient routes, overcoming the limitations of human chemical intuition. arxiv.orgresearchgate.net
Reaction Optimization : Machine learning algorithms can also be used to predict the optimal conditions (catalyst, solvent, temperature) for a given reaction, minimizing the need for extensive experimental screening and accelerating the discovery of robust synthetic protocols.
| Tool/Methodology | Primary Application | Potential Impact |
|---|---|---|
| Quantum Chemistry (DFT, etc.) | Prediction of electronic structure, reaction mechanisms, spectroscopic properties | Rational design of functional materials; understanding reactivity mdpi.com |
| Machine Learning (Property Prediction) | Prediction of ADME/T, biological activity, physical properties | Prioritization of candidates for synthesis in drug discovery; virtual screening nih.gov |
| AI-Driven Retrosynthesis | Automated design of multi-step synthetic routes | Discovery of novel and more efficient syntheses; overcoming synthetic roadblocks mit.eduresearchgate.net |
| ML for Reaction Optimization | Prediction of reaction yields and optimal conditions | Reduced experimental effort; faster development of robust chemical processes |
Integration with Materials Science for Emerging Applications
The unique electronic and physical properties imparted by halogen atoms make halogenated indanones attractive building blocks for advanced functional materials. The presence of both a moderately electronegative chlorine atom and a large, polarizable iodine atom in This compound suggests intriguing possibilities.
Unexplored research avenues include:
Organic Semiconductors : Halogenation is a well-established strategy for tuning the energy levels and molecular packing of organic semiconductors. researchgate.netuky.edu The systematic synthesis and characterization of a series of halogenated indanones could lead to new materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). acs.org The heavy iodine atom could also promote intersystem crossing, making these compounds candidates for phosphorescent emitters or photosensitizers.
Halogen Bonding in Crystal Engineering : The iodine atom in particular is a strong halogen bond donor. This highly directional, non-covalent interaction can be exploited to control the self-assembly of molecules in the solid state, creating well-ordered crystalline materials with tailored electronic or optical properties.
Specialty Polymers : Halogenated indanones could serve as monomers or additives for high-performance polymers. The incorporation of chlorine and iodine could enhance properties such as flame retardancy, refractive index, and thermal stability.
By pursuing these future directions, the scientific community can expand the synthetic toolbox for preparing complex halogenated indanones, deepen the fundamental understanding of their chemical behavior, and ultimately translate their unique properties into next-generation technologies.
Q & A
Q. What are the optimized synthetic routes for preparing 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one, and how can reaction yields be improved?
The compound can be synthesized via halogenation and functionalization of dihydroindenone precursors. For example, iodination at the 4-position may employ iodine monochloride (ICl) in acetic acid, while chlorination at the 7-position could use sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key challenges include regioselectivity and side reactions; optimizing stoichiometry, temperature (e.g., 0–5°C for iodination), and catalyst choice (e.g., Lewis acids like AlCl₃) can improve yields. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C-NMR : Confirm substitution patterns (e.g., deshielded carbonyl carbon at ~200 ppm) and halogen-induced shifts (iodine’s heavy atom effect).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 310.9022 for C₉H₅ClIO).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Cross-validation with elemental analysis ensures accuracy .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity indices, and Mulliken charges to identify reactive sites. For example:
Q. What experimental approaches resolve contradictions in crystallographic data for halogenated dihydroindenones?
Discrepancies in bond lengths/angles (e.g., C–I vs. C–Cl distances) may arise from twinning or poor diffraction. Solutions include:
- High-Resolution X-ray Diffraction : Use synchrotron radiation for small-molecule crystals (SHELXL refinement).
- Twinned Data Handling : Apply SHELXPRO’s twin refinement tools with HKLF5 format.
- Validation Tools : Check R-factors (<5%) and ADP (atomic displacement parameter) consistency .
Q. How does structural modification of this compound influence its biological activity in anticancer studies?
- Analog Synthesis : Replace iodine with bioisosteres (e.g., CF₃, Br) to modulate lipophilicity (logP) and target binding.
- SAR Studies : Test derivatives in kinase inhibition assays (e.g., FAK inhibitors). For instance, 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) analogs show IC₅₀ < 100 nM against ovarian cancer cells .
- Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY) to track cellular uptake via confocal microscopy .
Q. What strategies mitigate competing side reactions during aldol condensation of dihydroindenones?
- Acid Catalysis : Use HCl in ethanol/water to favor keto-enol tautomerization.
- Steric Control : Bulky substituents (e.g., 2-benzylidene groups) reduce dimerization.
- Kinetic Quenching : Rapid cooling (-20°C) arrests intermediate enolate formation .
Methodological Considerations
Q. How are antimicrobial activity assays designed for halogenated indenone derivatives?
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC.
- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays .
Q. What are best practices for resolving regioselectivity conflicts in dihydroindenone halogenation?
- Competition Experiments : Compare iodination vs. chlorination rates using NMR kinetics.
- Computational Modeling : Transition state analysis (Gaussian 09) predicts preferential halogenation sites based on charge density .
Data Contradiction Analysis
Q. Why do crystallographic and computational bond lengths differ for halogenated indenones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
